molecular formula C7H5ClN2O2 B560958 7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one CAS No. 105544-39-6

7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one

Cat. No.: B560958
CAS No.: 105544-39-6
M. Wt: 184.58 g/mol
InChI Key: YIUQPIMGHFEFTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one is a heterocyclic compound that features a pyridine ring fused to an oxazine ring

Scientific Research Applications

7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with an appropriate oxazine precursor under acidic or basic conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with different functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Comparison with Similar Compounds

Similar Compounds

    2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    7-Bromo-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and applications.

Uniqueness

7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one is unique due to the presence of the chlorine atom, which can enhance its reactivity in substitution reactions and potentially improve its biological activity compared to its non-chlorinated analogs.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one involves the reaction of 2-chloroacetylpyridine with hydroxylamine hydrochloride to form 7-chloro-2-(hydroxyimino)pyridine-3-carboxaldehyde, which is then reacted with ethyl chloroformate to form 7-chloro-2-(ethoxycarbonyl)-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one. The final step involves the removal of the ethoxycarbonyl group using sodium hydroxide to yield the desired compound.", "Starting Materials": ["2-chloroacetylpyridine", "hydroxylamine hydrochloride", "ethyl chloroformate", "sodium hydroxide"], "Reaction": ["React 2-chloroacetylpyridine with hydroxylamine hydrochloride in ethanol to form 7-chloro-2-(hydroxyimino)pyridine-3-carboxaldehyde", "React 7-chloro-2-(hydroxyimino)pyridine-3-carboxaldehyde with ethyl chloroformate in dichloromethane to form 7-chloro-2-(ethoxycarbonyl)-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one", "Remove the ethoxycarbonyl group from 7-chloro-2-(ethoxycarbonyl)-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one using sodium hydroxide in water to yield 7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one"] }

CAS No.

105544-39-6

Molecular Formula

C7H5ClN2O2

Molecular Weight

184.58 g/mol

IUPAC Name

7-chloro-1,2-dihydropyrido[2,3-b][1,4]oxazin-3-one

InChI

InChI=1S/C7H5ClN2O2/c8-4-1-5-7(10-2-4)12-6(11)3-9-5/h1-2,9H,3H2

InChI Key

YIUQPIMGHFEFTL-UHFFFAOYSA-N

SMILES

C1C(=O)NC2=C(O1)N=C(C=C2)Cl

Canonical SMILES

C1C(=O)OC2=C(N1)C=C(C=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.